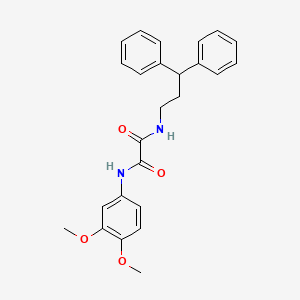
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide (DDPE) is a small molecule that has been studied extensively for its potential applications in the pharmaceutical and biotechnological industries. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the nervous system. DDPE has also been studied for its ability to inhibit the enzyme phosphatidic acid phosphatase (PAP), which plays a role in the regulation of cell growth and differentiation.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide is still not fully understood. However, it is believed that it binds to the active site of the AChE enzyme and inhibits its activity. It is also believed to act as an inhibitor of the PAP enzyme by binding to its active site and blocking its activity.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide can inhibit the activity of the AChE enzyme and the PAP enzyme. It has also been shown to inhibit the expression of certain genes involved in cell growth and differentiation. In vivo studies have demonstrated that N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide can reduce inflammation and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide in lab experiments is that it is relatively inexpensive to synthesize and is easily available. Additionally, it has been shown to have a wide range of biochemical and physiological effects. The main limitation of using N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide in lab experiments is that its mechanism of action is still not fully understood.
Orientations Futures
Future research could focus on further elucidating the mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide, as well as its effects on other enzymes and proteins. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide, such as its ability to reduce inflammation and improve cognitive function. Finally, further research could also focus on developing new synthetic methods for producing N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide in order to make it more widely available.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide is synthesized using a three-step reaction. The first step involves the reaction of 3,4-dimethoxyphenylboronic acid with 3,3-diphenylpropyl bromide in the presence of a base. This reaction forms a tertiary amine, which is then reacted with ethylene diamine in the presence of a catalyst to form N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide. The product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide has been studied extensively for its potential applications in the pharmaceutical and biotechnological industries. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the nervous system. N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide has also been studied for its ability to inhibit the enzyme phosphatidic acid phosphatase (PAP), which plays a role in the regulation of cell growth and differentiation.
Propriétés
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-30-22-14-13-20(17-23(22)31-2)27-25(29)24(28)26-16-15-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,21H,15-16H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEBQIVTSUAHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B6485076.png)
![N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6485077.png)
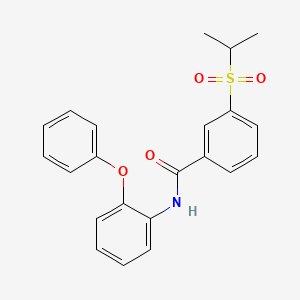
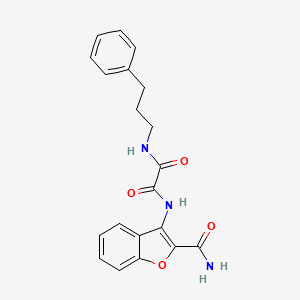
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485093.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B6485099.png)
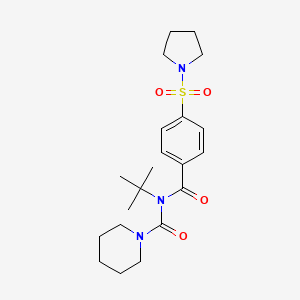
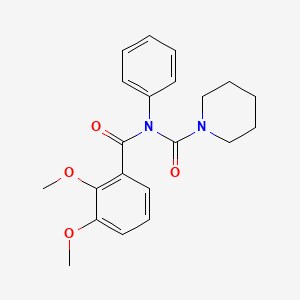
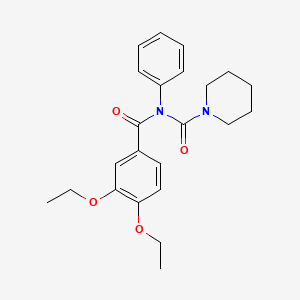

![N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide](/img/structure/B6485129.png)
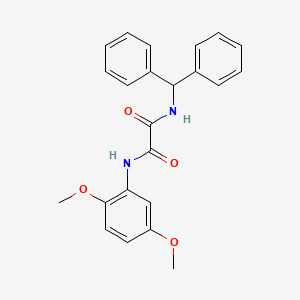
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B6485153.png)
![(2Z)-6-chloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6485163.png)